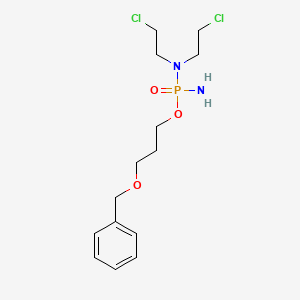
N-(4-methoxybenzyl)piperidine-4-carboxamide
Übersicht
Beschreibung
“N-(4-methoxybenzyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “N-(4-methoxybenzyl)piperidine-4-carboxamide” is 1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-16-14(17)12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(4-methoxybenzyl)piperidine-4-carboxamide” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents Against Mycobacterium abscessus
Piperidine-4-carboxamide derivatives have been identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus, an opportunistic pathogen that is notably difficult to treat due to its intrinsic multidrug resistance . These compounds, including N-(4-methoxybenzyl)piperidine-4-carboxamide, exhibit bactericidal and antibiofilm activities, making them promising candidates for new antimicrobial agents.
Alzheimer’s Disease Research
In the search for therapeutic agents for Alzheimer’s disease, piperidine-4-carboxamide derivatives have been explored as inhibitors of secretory glutaminyl cyclase (sQC) . Overexpression of sQC in the brain is associated with the formation of amyloid plaques, a hallmark of Alzheimer’s disease, suggesting that these compounds could contribute to the development of new treatments.
GPCR Modulation for Diabetes Treatment
Piperidine-4-carboxamide derivatives have been studied for their role in modulating G protein-coupled receptors (GPCRs), such as GPBA . Activation of GPBA can lead to increased cAMP levels and the secretion of incretins and insulin, indicating potential applications in the treatment of diabetes through the regulation of blood glucose levels.
CCR5 Antagonists for HIV-1 Therapy
The discovery of piperidine-4-carboxamide derivatives as CCR5 antagonists has opened up new avenues in anti-HIV-1 therapy . These compounds can prevent the virus from entering host cells, thereby inhibiting the progression of the infection.
Antihypertensive Agents
Piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels . These channels are implicated in cardiovascular diseases, and the derivatives show promise as novel antihypertensive agents.
Sigma-1 Receptor Ligands
These derivatives have been designed and synthesized to evaluate their binding affinity against σ1 and σ2 receptors . The σ1 receptor is involved in several physiological and pathological processes, including pain perception and neuroprotection, making these compounds valuable for various pharmacological studies.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-16-14(17)12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTKFFJDMMLAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358272 | |
| Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)piperidine-4-carboxamide | |
CAS RN |
380608-75-3 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380608-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)






![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)



![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)

![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)